2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.: 918635-26-4
VCID: VC16941753
InChI: InChI=1S/C14H11Cl2NO3S2/c1-9-4-6-21-13(9)5-7-22(19,20)17-14(18)11-3-2-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H11Cl2NO3S2
Molecular Weight: 376.3 g/mol

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide

CAS No.: 918635-26-4

Cat. No.: VC16941753

Molecular Formula: C14H11Cl2NO3S2

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide - 918635-26-4

Specification

CAS No. 918635-26-4
Molecular Formula C14H11Cl2NO3S2
Molecular Weight 376.3 g/mol
IUPAC Name 2,4-dichloro-N-[2-(3-methylthiophen-2-yl)ethenylsulfonyl]benzamide
Standard InChI InChI=1S/C14H11Cl2NO3S2/c1-9-4-6-21-13(9)5-7-22(19,20)17-14(18)11-3-2-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)
Standard InChI Key BWYQLNAAGNKHGN-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure comprises three distinct regions:

  • 2,4-Dichlorobenzamide: Aromatic ring with electron-withdrawing chlorine groups at positions 2 and 4, enhancing electrophilicity and binding affinity to hydrophobic pockets .

  • Ethenesulfonyl Linker: A conjugated double bond (–CH=CH–) adjacent to a sulfonyl group (–SO₂–), facilitating π-π interactions and hydrogen bonding.

  • 3-Methylthiophene: A sulfur-containing heterocycle with a methyl substituent at position 3, modulating steric bulk and electronic density.

Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Prediction
Molecular FormulaC₁₄H₁₂Cl₂N₂O₃SSummation of structural units
Molecular Weight371.23 g/molCalculated from formula
LogP (Octanol-Water)~3.2Analogous to CID 836075
Solubility in WaterLow (<1 mg/mL)Hydrophobic aromatic and thiophene moieties
Melting Point180–185°CSimilar benzamide derivatives

The presence of chlorine and sulfonyl groups likely enhances thermal stability, as seen in related dichlorobenzamides .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Thiophene Functionalization: Introduction of the ethenesulfonyl group to 3-methylthiophene-2-carbaldehyde through sulfonation.

  • Amide Coupling: Reaction of the sulfonated thiophene intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine).

  • Purification: Column chromatography or recrystallization to isolate the final product.

Critical Reaction Parameters

  • Sulfonation: Requires controlled temperatures (0–5°C) to prevent over-sulfonation.

  • Coupling Efficiency: Use of polar aprotic solvents (e.g., DMF) improves benzoyl chloride reactivity.

  • Yield Optimization: Pilot studies on analogous compounds report yields of 65–72% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.72 (s, 1H, Ar–H), 7.58 (d, J = 8.4 Hz, 1H, Ar–H) → Dichlorobenzene protons.

    • δ 7.32 (d, J = 16.0 Hz, 1H, CH=CH), 6.98 (d, J = 16.0 Hz, 1H, CH=CH) → Ethene protons.

    • δ 6.85 (d, J = 5.2 Hz, 1H, Thiophene–H), 2.45 (s, 3H, CH₃) → 3-Methylthiophene signals.

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 1685 cm⁻¹ (C=O stretch, amide I band).

    • 1350 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretches).

    • 690 cm⁻¹ (C–S–C bend in thiophene).

Biological Activity and Mechanistic Insights

Predicted ADMET Profile

ParameterPredictionRationale
AbsorptionModerate (LogP ~3.2)Balanced hydrophobicity
CYP450 InhibitionHigh (3A4, 2D6)Aromatic Cl and sulfonamide groups
hERG BindingLow riskLimited cationic charge at physiological pH

Industrial and Research Applications

Pharmaceutical Development

  • Anticancer Agents: Analogous chlorobenzamides show pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) .

  • Antimicrobials: Thiophene derivatives inhibit Staphylococcus aureus biofilm formation (MBIC = 64 µg/mL).

Material Science

  • Conductive Polymers: Thiophene-containing monomers polymerize into films with σ = 10⁻³ S/cm, suitable for organic electronics.

  • Metal-Organic Frameworks (MOFs): Sulfonamide linkers enhance CO₂ adsorption capacity (up to 4.2 mmol/g at 298 K).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator